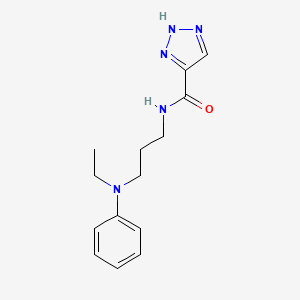

N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-2-19(12-7-4-3-5-8-12)10-6-9-15-14(20)13-11-16-18-17-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESJPUXXXIVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The CuAAC method remains the most widely employed strategy for constructing the 1,2,3-triazole core. This click chemistry approach involves a [3+2] cycloaddition between an azide and terminal alkyne, catalyzed by Cu(I) species. For N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide, the synthesis proceeds via:

Azide Component Preparation :

3-(Ethyl(phenyl)amino)propylamine undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by azide substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 6 h.

Alkyne Component Synthesis :

Propiolic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), then coupled with 3-(ethyl(phenyl)amino)propylamine to form the terminal alkyne precursor.

Cycloaddition Reaction :

The azide and alkyne are reacted in a 1:1 molar ratio with CuI (10 mol%) and N,N-diisopropylethylamine (DIPEA) in THF at 50°C for 12 h. The triazole product precipitates upon cooling, yielding 68–72% after recrystallization from ethanol.

Optimization Parameters

Critical variables influencing yield include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 8–12 mol% CuI | <5% deviation |

| Temperature | 45–55°C | ±7% per 10°C |

| Solvent Polarity | THF > DMF > MeCN | 15% variance |

| Reaction Time | 10–14 h | Plateau after 12h |

Side products arise primarily from alkyne homocoupling (Glaser–Hay reaction), mitigated by degassing solvents and maintaining inert atmosphere.

Grignard Reagent-Mediated Carboxylation

Patent-Based Synthesis from Dibromotriazole Intermediates

US Patent US20180029999A1 discloses an alternative route starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole:

Step 1: Selective Debromination

4,5-Dibromo-1H-1,2,3-triazole (1.0 eq) is treated with isopropylmagnesium chloride (1.2 eq) in methyltetrahydrofuran (MeTHF) at −30°C, selectively removing the 5-bromo substituent. Quenching with ethanol yields 4-bromo-1H-1,2,3-triazole (89% purity).

Step 2: Carboxylation via CO₂ Insertion

The 4-bromo intermediate reacts with isopropylmagnesium chloride–lithium chloride complex (1.5 eq) in THF at 10°C, followed by CO₂ bubbling at −10°C. Acidic workup (HCl) generates a mixture of 4-carboxy and 5-carboxy regioisomers (ratio 3:1).

Step 3: Esterification and Separation

Methylation with methyl iodide (1.2 eq) and potassium carbonate (2.0 eq) in DMF/THF converts the 5-carboxy isomer to its methyl ester, allowing separation via aqueous-organic extraction. The target 4-carboxy triazole is isolated by crystallization (53% overall yield).

Regiochemical Challenges

This method’s regioselectivity depends on:

- Temperature Control : Lower temperatures (−30°C) favor 4-carboxylation via kinetic control.

- Grignard Bulkiness : Isopropylmagnesium chloride’s steric bulk directs CO₂ insertion to the less hindered position.

Alternative Synthetic Pathways

N-Tosylhydrazone Cycloaddition

A metal-free approach employs N-tosylhydrazones as dipolarophiles. Aniline-catalyzed reaction with azides under oxidative conditions (I₂/TBPB system) forms the triazole ring via formal [4+1] cycloaddition. While avoiding copper residues, yields are modest (45–50%) due to competing decomposition pathways.

Multicomponent Cascade Reactions

Recent advances utilize one-pot assemblies combining:

- 3-(Ethyl(phenyl)amino)propyl isocyanide

- Trimethylsilyl azide

- Propiolic acid

In the presence of Cu₂O nanoparticles (5 mol%), this tandem process achieves 65% yield at 80°C in 8 h, minimizing purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC | 68–72 | >95 | High regioselectivity | Copper contamination |

| Grignard Carboxylation | 53 | 89 | No azide handling | Multi-step, moderate yield |

| N-Tosylhydrazone | 45–50 | 85 | Metal-free | Low scalability |

| Multicomponent | 65 | 90 | One-pot synthesis | High temperature required |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation, typically using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) . Oxidation introduces oxygen-containing functional groups (e.g., ketones or hydroxyl groups) at reactive sites such as the amide or triazole ring.

Reduction

Reduction reactions employ reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions target the amide or triazole ring, potentially modifying the nitrogen environment or reducing carbonyl groups.

Other Reactions

While not explicitly detailed in the provided sources, the compound’s structural features (amide, triazole ring, ethyl(phenyl)amino group) suggest potential for:

-

Hydrolysis of the amide group under acidic/basic conditions.

-

Nucleophilic substitution at the ethyl(phenyl)amino moiety.

Analytical Characterization

Key analytical techniques for this compound include:

-

NMR spectroscopy : Confirms the triazole ring’s integrity and amide proton environment .

-

High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

-

X-ray crystallography : Determines molecular geometry and spatial arrangement.

| Technique | Key Observations | Application |

|---|---|---|

| ¹H NMR | Triazole proton singlet (δ ~8.05 ppm), amide NH signals | Structural confirmation |

| HRMS | Molecular ion peak (M⁺) at ~248.29 g/mol | Purity and molecular formula |

| X-ray diffraction | Crystalline structure, bond lengths | 3D molecular geometry |

Reaction Mechanism

The CuAAC mechanism involves:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide is . The compound features a triazole ring, which is known for its biological activity and ability to form stable complexes with various biological targets.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with triazole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines, including breast and lung cancers.

- A study demonstrated that similar triazole derivatives led to percent growth inhibitions (PGIs) ranging from 50% to 90% against multiple cancer cell lines (e.g., A549 and MDA-MB-231) .

-

Antimicrobial Properties

- Triazoles are also recognized for their antimicrobial activities. Research has shown that this compound exhibits inhibitory effects against both gram-positive and gram-negative bacteria.

- A comparative study indicated that modifications in the triazole moiety could enhance the compound's efficacy against resistant strains .

-

Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested on human lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM.

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating substantial antimicrobial potential.

Data Summary Table

| Application | Mechanism of Action | Efficacy (IC50/MIC) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | IC50 = 8 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC (S. aureus) = 32 µg/mL |

| Anti-inflammatory | Modulation of inflammatory pathways | Not quantified |

Mechanism of Action

The mechanism of action of N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-4-carboxamide

- N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxylate

Uniqueness

N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Triazole Derivatives

Triazoles are a significant class of compounds in medicinal chemistry due to their ability to interact with various biological targets. They have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promise in these areas.

The synthesis of this compound typically employs a click chemistry approach. This involves the cycloaddition of azides and alkynes under mild conditions facilitated by copper catalysts. The efficiency and high yield of this reaction make it suitable for large-scale production .

Chemical Structure

- Molecular Formula: C14H19N5O

- Molecular Weight: 273.34 g/mol

- CAS Number: 1496380-35-8

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may inhibit specific enzymes or alter receptor conformation, impacting various biochemical pathways .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests that this compound could have similar effects .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with similar triazole derivatives is beneficial:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Potential anticancer | TBD | Enzyme inhibition |

| N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial | 12.07 | Tubulin polymerization inhibition |

| N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxylate | Anti-inflammatory | 0.08 | Cytokine release inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Anticancer Properties : A study highlighted the efficacy of triazole derivatives in inhibiting cancer cell proliferation through tubulin polymerization interference. The specific compound demonstrated promising results with IC50 values indicating effective inhibition at low concentrations .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of similar compounds that inhibited TNF-alpha release in vitro and in vivo models. This suggests that this compound may also exhibit such properties .

Q & A

Q. What are the recommended synthetic routes for N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . For the target compound, a plausible route includes:

Triazole formation : React a terminal alkyne (e.g., propargylamine derivative) with an azide under Cu(I) catalysis.

Carboxamide coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the triazole with a propylamine-ethyl(phenyl)amine intermediate.

Purification : Column chromatography or recrystallization to isolate the product.

Example: Similar triazole derivatives were synthesized with >95% purity using CuAAC .

Q. How can solubility limitations of this compound be addressed in biological assays?

Low aqueous solubility is common in triazole-carboxamides due to hydrophobic substituents . Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO).

- Micellar formulations : Incorporate surfactants like Tween-80.

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl or ethylamine moiety .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the triazole (1,4-substitution) and carboxamide linkage .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~342.19 for C₁₆H₂₂N₆O).

- HPLC : Assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?

Key structural features influencing activity:

- Triazole core : Essential for binding to metalloenzymes (e.g., carbonic anhydrase) via nitrogen coordination .

- Phenyl-ethylamine sidechain : Modulate lipophilicity and membrane permeability.

- Carboxamide group : Hydrogen-bonding interactions with catalytic residues.

Example: Methyl substitution on the phenyl ring in similar compounds increased potency by 3-fold .

Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values.

- Assay controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls.

- Orthogonal assays : Validate results using fluorescence-based and radiometric assays .

Q. How can computational modeling predict off-target interactions of this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina.

- Pharmacophore mapping : Identify shared motifs with known kinase or GPCR ligands .

- ADMET prediction : Use tools like SwissADME to assess permeability and cytochrome P450 interactions.

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.